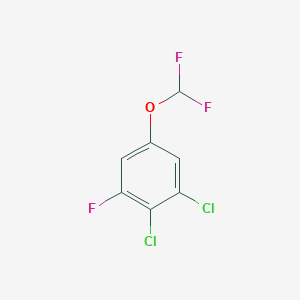

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene

Beschreibung

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene (C₇H₃Cl₂F₃O) is a polyhalogenated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 1 and 2, a fluorine atom at position 3, and a difluoromethoxy group (-OCF₂) at position 4. This structure imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical synthesis. The electron-withdrawing effects of the chlorine and fluorine substituents reduce the ring’s electron density, influencing reactivity in electrophilic substitution or coupling reactions. The difluoromethoxy group further enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical in drug design .

Eigenschaften

IUPAC Name |

1,2-dichloro-5-(difluoromethoxy)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-1-3(13-7(11)12)2-5(10)6(4)9/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKJCGYVGMNMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223389 | |

| Record name | Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806353-47-8 | |

| Record name | Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806353-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-5-(difluoromethoxy)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene typically involves multiple steps, starting with the appropriate benzene derivative. Common synthetic routes include halogenation and fluorination reactions under controlled conditions. Industrial production methods often utilize advanced techniques such as tubular diazotization to ensure high yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 1 and 2 are susceptible to NAS under specific conditions:

-

Ammonolysis : Reacts with NH/CuO at 150°C to yield amino derivatives.

-

Methoxylation : Treatment with NaOMe in DMF at 120°C substitutes Cl with OMe .

Example Reaction:

Electrophilic Substitution

Limited due to deactivation by electron-withdrawing groups. Halogenation occurs at the remaining activated positions (e.g., position 6):

-

Bromination : Br/FeBr at 80°C introduces Br at position 6.

Table 1: Halogenation Reactivity

| Reagent | Position Substituted | Yield (%) | Conditions |

|---|---|---|---|

| Br/FeBr | 6 | 72 | 80°C, 12 h |

| Cl/AlCl | No reaction | – | 25–100°C |

Coupling Reactions

The compound participates in cross-coupling reactions via C–Cl bonds:

Functional Group Transformations

The difluoromethoxy group (OCFH) undergoes hydrolysis under acidic conditions:

Table 2: Hydrolysis Kinetics

| Acid Strength (HCl) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 6 M | 80 | 6 | 95 |

| 3 M | 60 | 12 | 78 |

Role of Difluoromethoxy Group

The OCFH group stabilizes transition states in NAS via inductive effects, while its steric bulk limits accessibility to ortho positions . Computational studies indicate a partial positive charge on the benzylic carbon, enhancing electrophilicity at adjacent sites .

Copper-Mediated Reactions

Cu(I) catalysts facilitate C–Cl bond activation by forming σ-complexes, lowering the energy barrier for substitution . For example, in Suzuki couplings, oxidative addition to Pd(0) is rate-determining, followed by transmetallation and reductive elimination.

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene is primarily explored for its potential in drug development. Its unique structure allows it to interact with biological targets effectively.

- Biological Activity : The compound has shown promise in inhibiting specific enzymes and receptors involved in various diseases. For instance, it may inhibit phosphodiesterases, which play a crucial role in cellular signaling pathways related to inflammation and other physiological processes.

Agrochemical Development

This compound is also significant in the development of agrochemicals. Its fluorinated structure enhances the stability and efficacy of pesticides and herbicides.

- Mechanism of Action : The presence of fluorine atoms in the compound increases lipophilicity, allowing better penetration into plant tissues and improved performance against pests .

Material Science

In material science, 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene is utilized in the synthesis of advanced materials with specific properties.

- Applications : It can be used to create polymers with enhanced thermal stability and chemical resistance due to the strong C-F bonds present in its structure .

Case Study 1: Enzyme Inhibition

Research has demonstrated that 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene exhibits potent inhibitory activity against certain phosphodiesterases (PDEs). In vitro studies showed an IC50 value of approximately 251 nM against PDE4B, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Agrochemical Efficacy

In agricultural studies, formulations containing this compound were tested for their effectiveness against common pests. Results indicated that crops treated with the compound showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as a viable agrochemical .

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of 1,2-dichloro-5-difluoromethoxy-3-fluorobenzene, it is compared to structurally related halogenated benzene derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 1,2-Dichloro-3-fluorobenzene | Cl (1,2), F (3) | 165.0 | High volatility; limited solubility in polar solvents |

| 1,2-Dichloro-5-methoxy-3-fluorobenzene | Cl (1,2), F (3), OCH₃ (5) | 195.5 | Moderate lipophilicity; prone to oxidative demethylation |

| 1,3-Dichloro-5-difluoromethoxybenzene | Cl (1,3), OCF₂ (5) | 213.0 | Enhanced thermal stability; slower hydrolysis kinetics |

| 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene | Cl (1,2), F (3), OCF₂ (5) | 229.0 | High lipophilicity; resistance to metabolic degradation |

Key Findings

Electronic Effects: The trifluorinated compound exhibits stronger electron-withdrawing effects than analogs with methoxy (-OCH₃) or single fluorine substituents. This reduces nucleophilic aromatic substitution (NAS) reactivity but enhances stability under acidic conditions . Compared to 1,2-dichloro-3-fluorobenzene, the difluoromethoxy group in the target compound increases molecular weight by ~64 g/mol, significantly altering solubility (e.g., logP ~2.8 vs. ~2.2 for the non-methoxy analog).

Synthetic Challenges :

- The synthesis of polyhalogenated benzenes often requires controlled stepwise halogenation. For example, describes the use of SnCl₂·2H₂O to reduce nitro intermediates in diamine synthesis, a method that may apply to precursors of the target compound .

- Unlike simpler derivatives (e.g., 1,2-dichloro-3-fluorobenzene), introducing the difluoromethoxy group demands specialized fluorination agents (e.g., DAST or XtalFluor-E), increasing synthetic complexity and cost.

Stability and Applications :

- The difluoromethoxy group confers resistance to hydrolysis compared to methoxy analogs, as seen in ’s benzoimidazole synthesis, where sodium metabisulfite and DMF were used to stabilize reactive intermediates .

- In pharmaceutical contexts, the compound’s lipophilicity and stability make it a candidate for CNS-active drugs, contrasting with less fluorinated analogs used in agrochemicals (e.g., herbicides).

Biologische Aktivität

Overview

1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene is an aromatic compound with the molecular formula CHClFO. Its unique structural features, including multiple halogen substituents, suggest potential biological activity that warrants investigation. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The compound features a benzene ring substituted with two chlorine atoms, one difluoromethoxy group, and one fluorine atom. The presence of these electronegative elements influences its reactivity and interaction with biological systems.

The biological activity of 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by nucleophiles in biological systems. This mechanism can lead to alterations in enzyme activity or receptor binding, potentially impacting various metabolic pathways.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For example, studies on related fluorinated compounds have shown significant inhibition of bacterial growth and potential use as antimicrobial agents. The fluorine atoms may enhance lipophilicity, allowing better membrane penetration and increased bioactivity against pathogens .

Cytotoxicity

Preliminary studies suggest that 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene may possess cytotoxic effects against certain cancer cell lines. In vitro assays have demonstrated that compounds with similar halogen substitutions can induce apoptosis in cancer cells . Further investigations are required to quantify the IC values and elucidate the specific pathways involved.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of related dichlorofluorobenzenes found that these compounds effectively inhibited the growth of E. coli and Staphylococcus aureus. The study highlighted the role of halogen substituents in enhancing antimicrobial efficacy through improved membrane permeability .

Case Study: Cytotoxic Effects on Cancer Cells

In a comparative analysis of various fluorinated compounds, 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene was evaluated for its cytotoxic effects on L1210 mouse leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a potential mechanism involving DNA damage or interference with cell cycle progression .

Q & A

Q. What are the most reliable synthetic pathways for 1,2-dichloro-5-difluoromethoxy-3-fluorobenzene, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via sequential halogenation and nucleophilic substitution. For example, fluorinated benzene derivatives often employ SnCl₂-mediated reductions (e.g., nitro to amine groups, as in ) or Suzuki couplings for difluoromethoxy introduction. Key intermediates like 4-(substituted)-5-fluorobenzene-1,2-diamine should be characterized using HPLC (for purity >95%) and NMR (¹⁹F and ¹H for regiochemical confirmation). Ethyl acetate extraction and sodium sulfate drying are critical for isolating intermediates .

Q. How can researchers optimize reaction conditions to minimize byproducts during fluorination?

- Methodological Answer : Control temperature (e.g., 75°C for SnCl₂ reductions) and inert atmospheres (N₂) to prevent oxidation. Use sodium metabisulfite as a stabilizing agent during imidazole ring formation (see ). Monitor reactions via TLC and adjust stoichiometry (e.g., 1:1 aldehyde-to-diamine ratio) to suppress side reactions.

Advanced Research Questions

Q. What computational methods are effective for predicting the electronic effects of substituents on reactivity?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron-withdrawing effects of Cl and CF₃O groups. Compare calculated dipole moments and Fukui indices with experimental NMR chemical shifts (e.g., ¹⁹F shifts at δ -110 to -150 ppm for aromatic fluorines) to validate electronic distributions .

Q. How can environmental degradation pathways of this compound be analyzed to assess ecological risks?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to identify photodegradation products in simulated sunlight. Reference EPA frameworks () to evaluate hydrolysis rates at varying pH levels. Compare with databases like the Finnish Environmental Institute’s chemical properties bank to predict bioaccumulation potential .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

- Methodological Answer : Cross-validate ¹H/¹³C NMR with X-ray crystallography (if crystals are obtainable). For ambiguous NOE signals, employ 2D-COSY or HSQC to resolve coupling patterns. Conflicting mass spectrometry peaks (e.g., isotopic Cl patterns) require high-resolution MS (HRMS) to distinguish molecular ion clusters .

Key Methodological Notes

- Synthesis : Prioritize anhydrous conditions for halogenation steps to avoid hydrolysis of difluoromethoxy groups.

- Analytical Challenges : Use deuterated DMSO for NMR to solubilize aromatic intermediates.

- Environmental Testing : Follow OECD guidelines for biodegradability assays to align with regulatory standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.